

(1S,2R)-2-aminocyclopentanecarboxylic acid structural analysis

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Compound of Interest

Compound Name: (1S,2R)-2-aminocyclopentanecarboxylic acid

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An In-Depth Technical Guide to the Structural Analysis of **(1S,2R)-2-Aminocyclopentanecarboxylic Acid**

Authored by a Senior Application Scientist Abstract

(1S,2R)-2-aminocyclopentanecarboxylic acid, also known as (+)-cispentacin, is a conformationally constrained non-proteinogenic β -amino acid. Its rigid cyclopentyl backbone imposes specific dihedral angle constraints when incorporated into peptide chains, making it a powerful tool for controlling secondary structure. This guide provides a comprehensive overview of the essential techniques and methodologies for the complete structural elucidation of (1S,2R)-ACPC, intended for researchers and professionals in synthetic chemistry, drug discovery, and materials science. We delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of Conformational Constraint

In the realm of peptide science and foldamer chemistry, the ability to predict and control molecular conformation is paramount. While natural α -amino acids provide a foundational alphabet, their inherent flexibility can lead to a multitude of accessible conformations, complicating the design of molecules with specific three-dimensional structures.

Conformationally constrained building blocks, such as **(1S,2R)-2-aminocyclopentanecarboxylic acid** (ACPC), offer a solution by limiting the torsional freedom of the peptide backbone.

The (1S,2R)-isomer belongs to the cis-ACPC family, where the amino and carboxylic acid groups reside on the same face of the cyclopentane ring. This specific stereochemistry is crucial, as it promotes distinct secondary structures, such as extended sheet-like conformations, in contrast to its trans counterparts which are known to induce helical folds.^[1] ^[2] The utility of ACPC stereoisomers in creating novel peptide foldamers with unique properties and biological activities, ranging from anticancer to antiviral applications, underscores the critical need for rigorous structural verification.^[3] This guide provides the analytical framework to achieve that certainty.

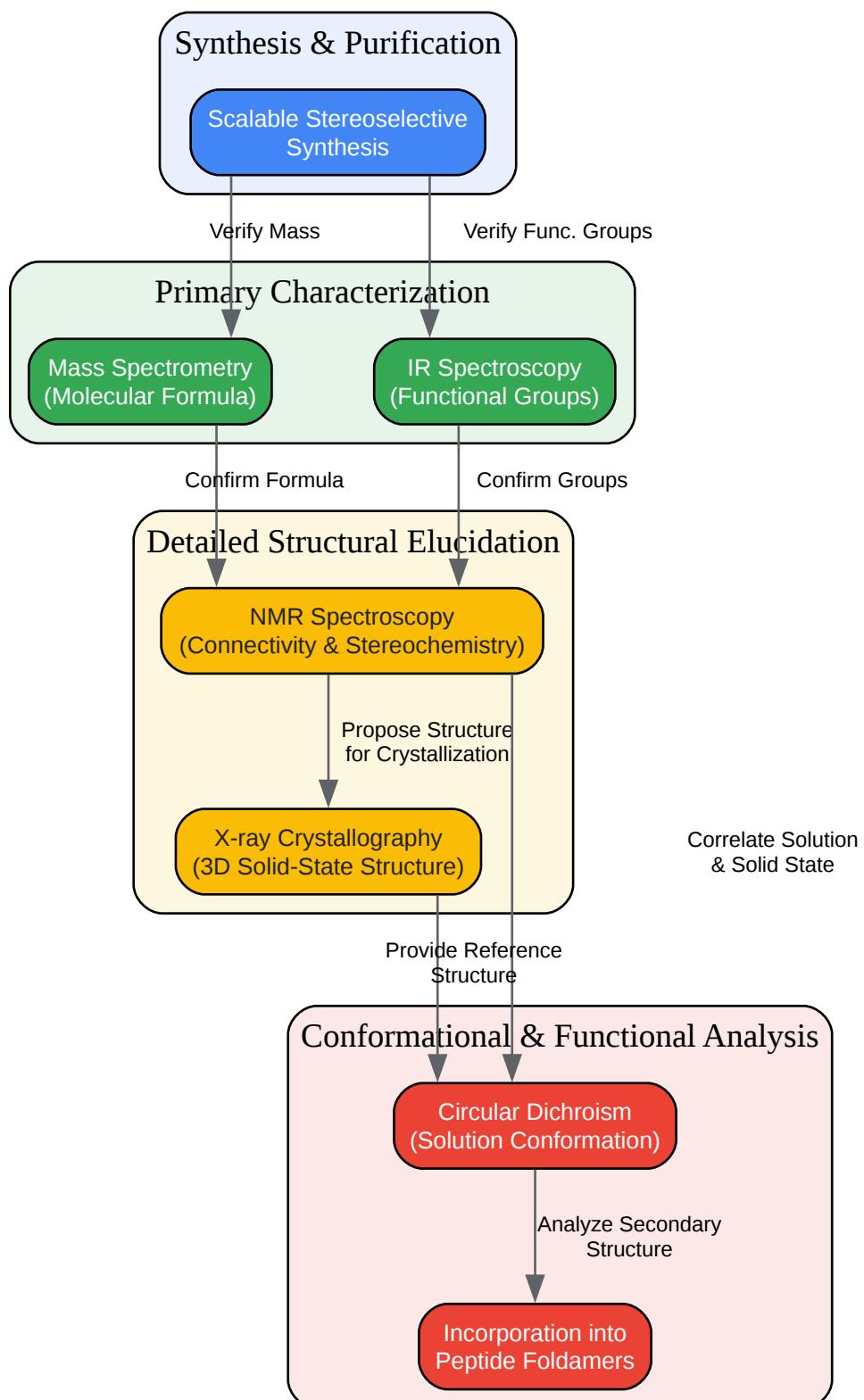
Core Molecular Properties

A precise understanding of a molecule begins with its fundamental physicochemical properties. These data serve as the initial benchmark for identity and purity confirmation.

Property	Value	Source
IUPAC Name	(1S,2R)-2-aminocyclopentane-1-carboxylic acid	PubChem
Synonyms	(+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid	^[4] ^[5]
CAS Number	64191-14-6	^[4] ^[5]
Molecular Formula	C ₆ H ₁₁ NO ₂	^[4]
Molecular Weight	129.16 g/mol	^[4]
InChIKey	JWYOAMOZLZXDER-CRCLSJGQSA-N	^[4]

The Analytical Workflow: A Multi-Technique Approach

No single technique can fully define a molecule's structure. A robust analysis relies on the convergence of data from multiple orthogonal methods. The workflow presented here ensures a self-validating system, where the results from one experiment corroborate and refine the conclusions drawn from another.

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Caption: Workflow for the comprehensive structural analysis of (1S,2R)-ACPC.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1S,2R)-ACPC, specific NMR experiments are chosen to unambiguously define its structure.

- **Causality and Experimental Choice:** We use ^1H NMR to map the proton environments and their coupling relationships, which is critical for establishing the cis stereochemistry. ^{13}C NMR confirms the carbon backbone. Advanced 2D NMR techniques like NOESY are employed to probe through-space interactions, providing definitive proof of which protons are on the same face of the ring.
- **Expected Spectral Data:** Based on published data for ACPC stereoisomers, the following spectral features are anticipated for the (1R,2S) enantiomer (which has identical NMR shifts to the target (1S,2R) molecule).[3]

Nucleus	Technique	Expected Chemical Shift (δ) in D ₂ O	Key Information
¹ H	1D Proton	~3.85 ppm (m, 1H; CHNH ₂)	Chemical environment of the α -proton to the amine.
¹ H	1D Proton	~3.13 ppm (m, 1H; CHCO ₂ H)	Chemical environment of the α -proton to the carboxyl.
¹ H	1D Proton	~1.70-2.20 ppm (m, 6H; Ring CH ₂)	Overlapping signals of the cyclopentyl methylene protons.
¹³ C	1D Carbon	~176.6 ppm (C=O)	Carboxylic acid carbon.
¹³ C	1D Carbon	~52.7 ppm (CHNH ₂)	Carbon atom bearing the amino group.
¹³ C	1D Carbon	~45.5 ppm (CHCO ₂ H)	Carbon atom bearing the carboxyl group.
¹³ C	1D Carbon	~29.7, 27.2, 21.2 ppm (Ring CH ₂)	Carbons of the cyclopentyl ring.

- Protocol: ¹H NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the purified (1S,2R)-ACPC sample directly into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or MeOD) to the vial. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.
- Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
- Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

- Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Acquire the spectrum according to standard instrument parameters.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

- Causality and Experimental Choice: We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain a highly accurate mass measurement of the protonated molecule $[M+H]^+$. This allows for the unambiguous determination of the molecular formula, a primary pillar of structural proof.
- Expected Data:
 - Calculated m/z for $[C_6H_{12}NO_2]^+$: 130.0868
 - Experimentally Found m/z: 130.0865^{[3][6]}
 - The close match between the calculated and found values (within 5 ppm) provides high confidence in the elemental composition.
- Protocol: ESI-MS Sample Preparation
 - Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
 - Dilution: Dilute the stock solution to a final concentration of 1-10 μ g/mL using the mobile phase solvent (typically containing a small amount of formic acid, e.g., 0.1%, to promote protonation).
 - Infusion: The diluted sample is then directly infused into the ESI source or injected via an LC system for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

- Causality and Experimental Choice: The vibrational frequencies of chemical bonds are specific to the bond type and its environment. For (1S,2R)-ACPC, we expect to see characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functionalities. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding in the solid state.
- Expected Absorption Bands:
 - $\sim 3200\text{-}2500\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches.
 - $\sim 2950\text{-}2850\text{ cm}^{-1}$: C-H stretches of the cyclopentyl ring.
 - $\sim 1710\text{ cm}^{-1}$: C=O stretch of the carboxylic acid group.[\[1\]](#)
 - $\sim 1650\text{-}1550\text{ cm}^{-1}$: N-H bending vibration.[\[7\]](#)

Definitive 3D Structure and Conformational Preference X-ray Crystallography

While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.

- Causality and Experimental Choice: By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of every atom, revealing bond lengths, bond angles, and the absolute stereochemistry. Though obtaining a suitable crystal of the free amino acid can be challenging, crystal structures of derivatives (e.g., Fmoc-protected ACPC) or oligomers containing ACPC serve as authoritative proof of the core stereoisomer's structure.[\[1\]](#)[\[8\]](#) The crystal structure of oligomers of the enantiomeric trans-ACPC has revealed a novel 12-helix secondary structure, highlighting how the ring constraint dictates peptide folding.[\[1\]](#)

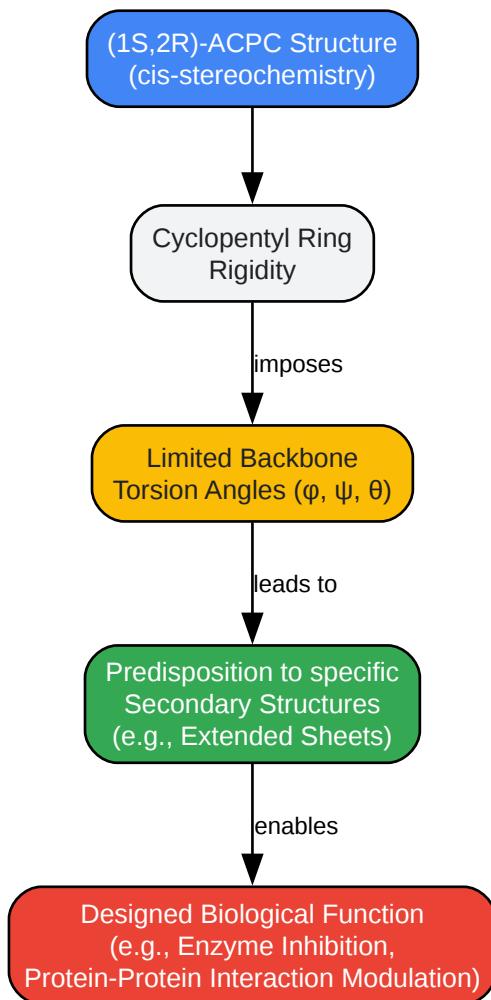
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the premier technique for assessing the secondary structure of chiral molecules, particularly peptides, in solution.

- Causality and Experimental Choice: Chiral molecules absorb left- and right-circularly polarized light differently. This differential absorption, plotted as a function of wavelength, generates a characteristic CD spectrum. For peptides containing (1S,2R)-ACPC, the CD spectrum provides a signature of the dominant secondary structure (e.g., helix, sheet, or random coil). Studies have shown that the conformational preferences of ACPC oligomers are strongly length-dependent, indicating a cooperative folding process, much like in natural proteins.^[1] This technique is crucial for validating that the structural constraints observed in the solid state persist in a solution environment relevant to biological applications.

Application in Foldamer Design: From Structure to Function

The structural rigidity of (1S,2R)-ACPC is not merely a chemical curiosity; it is a design feature. The cis stereochemistry forces the peptide backbone into a specific orientation that can disrupt or stabilize certain secondary structures.



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Caption: Relationship between the structure of (1S,2R)-ACPC and its functional application.

Research has demonstrated that peptides incorporating cis-ACPC tend to form extended, sheet-like structures.^[2] This is in stark contrast to trans-ACPC, which is a potent helix-inducer.^{[1][9]} This ability to select a desired secondary structure simply by choosing the correct stereoisomer makes ACPC an invaluable component in the toolbox of peptide chemists and drug developers aiming to create molecules with precisely engineered shapes and functions.

Conclusion

The structural analysis of **(1S,2R)-2-aminocyclopentanecarboxylic acid** is a multi-faceted process that relies on the synergistic application of spectroscopic, spectrometric, and crystallographic techniques. Each method provides a unique piece of the puzzle, and only

through their combination can a complete and validated structural assignment be achieved. The rigorous characterization detailed in this guide is the essential foundation for leveraging the unique conformational properties of this molecule in the rational design of advanced foldamers, peptidomimetics, and next-generation therapeutics.

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